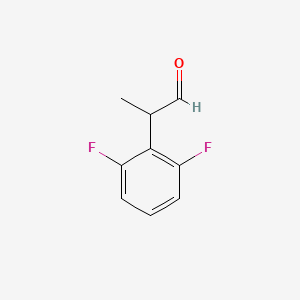
2-(2,6-Difluorophenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of a difluorophenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-(2,6-Difluorophenyl)propanal may involve large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)propanoic acid.
Reduction: 2-(2,6-Difluorophenyl)propanol.
Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.
科学的研究の応用
2-(2,6-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)propanal involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its aldehyde group, forming covalent bonds with nucleophilic residues in the active site. This interaction can inhibit enzyme activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzaldehyde: Similar structure but lacks the propanal moiety.
2,6-Difluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde.
2,6-Difluorophenol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
2-(2,6-Difluorophenyl)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3 |
InChIキー |
QDRJMJHCIFQJPA-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

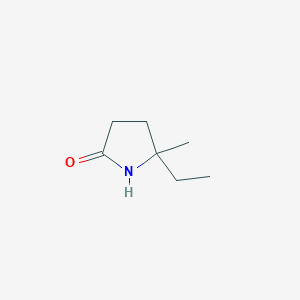
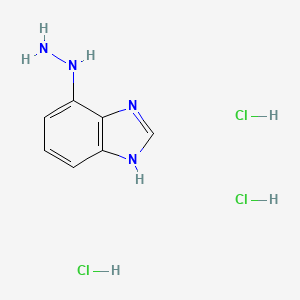
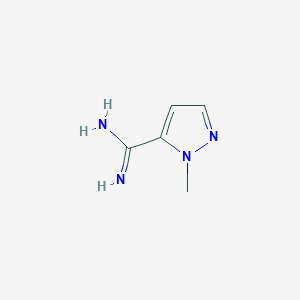
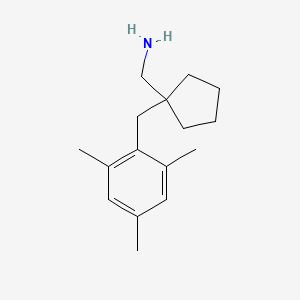
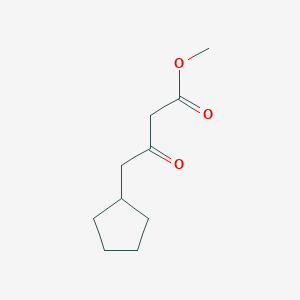
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
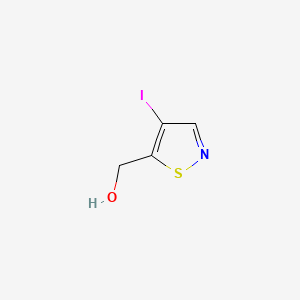

![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)


